

2,4-Diethylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4-Diethylpyridine**

Cat. No.: **B15248857**

[Get Quote](#)

A comprehensive overview of the chemical identifiers, properties, and synthesis of **2,4-Diethylpyridine** for researchers, scientists, and drug development professionals.

While **2,4-Diethylpyridine** is a substituted pyridine derivative of interest, publicly available information, including a specific CAS number, is limited. This guide provides a detailed summary of available data and, where directly applicable, draws comparisons with the closely related and well-documented compound, 2,4-Dimethylpyridine, also known as 2,4-Lutidine.

Core Identifiers and Chemical Properties

Due to the scarcity of data for **2,4-Diethylpyridine**, a comprehensive table of its specific identifiers and properties cannot be compiled. However, for the related compound, 2,4-Dimethylpyridine, the following information is well-established.

Table 1: Chemical Identifiers for 2,4-Dimethylpyridine

Identifier	Value
CAS Number	108-47-4
EC Number	203-586-8
UNII	83903UJ0WW
PubChem CID	7936
InChI	InChI=1S/C7H9N/c1-6-3-4-8-7(2)5-6/h3-5H,1-2H3
InChIKey	JYYNAJVZFGKDEQ-UHFFFAOYSA-N
SMILES	CC1=CC(=NC=C1)C

Table 2: Physicochemical Properties of 2,4-Dimethylpyridine

Property	Value
Molecular Formula	C7H9N
Molecular Weight	107.15 g/mol
Appearance	Clear oily liquid
Density	0.9273 g/cm ³
Melting Point	-64 °C
Boiling Point	158.5 °C
Flash Point	47 °C (closed cup)
Refractive Index	1.499 (at 20°C)

Synthesis and Reactions

The synthesis of substituted pyridines is a cornerstone of organic chemistry with various established methodologies. While specific protocols for **2,4-Diethylpyridine** are not readily available in the literature, general approaches to pyridine synthesis can be adapted. These

often involve condensation reactions. For instance, the Hantzsch pyridine synthesis and its variations are widely used for the preparation of substituted pyridines and dihydropyridines.

Pyridine and its derivatives are crucial scaffolds in drug design and development due to their ability to interact with biological targets and their favorable physicochemical properties that can enhance drug-like characteristics.^[1] The pyridine ring is a common feature in numerous FDA-approved drugs.^[1]

Applications in Research and Drug Development

Substituted pyridines are a significant class of compounds in medicinal chemistry. They are present in a wide array of pharmaceuticals with diverse therapeutic applications, including antitubercular, antiviral, and anticancer agents.^[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a critical interaction in many drug-receptor binding events.

While specific applications for **2,4-Diethylpyridine** in drug development are not documented, research on related structures suggests potential areas of investigation. For example, diethyl pyridine-2,4-dicarboxylate has been identified as a potent prolyl 4-hydroxylase inhibitor, playing a role in procollagen processing.^[2] This highlights the potential for diethyl-substituted pyridines to modulate enzymatic activity.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of **2,4-Diethylpyridine** are not available in the public domain. Researchers interested in this specific compound would likely need to adapt existing synthetic methodologies for substituted pyridines and develop their own protocols for its use in experimental settings. General procedures for the synthesis of related compounds, such as 2,6-dimethylpyridine, have been published and could serve as a starting point.^[3]

Signaling Pathways and Logical Relationships

Given the lack of specific biological data for **2,4-Diethylpyridine**, a diagram of a signaling pathway it is directly involved in cannot be generated. However, to illustrate the potential role of pyridine derivatives in cellular signaling, a generalized workflow for investigating the effect of a novel compound on a known signaling pathway is presented below.

Caption: A generalized experimental workflow for studying the impact of a novel compound on a cellular signaling pathway.

In conclusion, while **2,4-Diethylpyridine** remains a compound with limited publicly available data, its structural similarity to well-studied pyridines suggests potential for future research and applications. Further investigation is required to determine its specific chemical and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [2,4-Diethylpyridine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15248857#2-4-diethylpyridine-cas-number-and-identifiers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com